N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide
Description
The compound N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a 2-fluorobenzamide moiety linked via an ethyl chain at position 5. This structure combines heterocyclic, aromatic, and fluorinated components, which are critical for modulating physicochemical and biological properties.
Synthesis and Characterization:
The synthesis of analogous thiazolo-triazole derivatives involves cyclization reactions of 1,2,4-triazole-thiones with α-halogenated ketones under basic conditions, as described in . Spectral data (IR, ¹H-NMR, ¹³C-NMR) confirm structural integrity. For instance, IR analysis of similar compounds shows:
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-28-17-8-7-13(11-18(17)29-2)19-24-21-26(25-19)14(12-30-21)9-10-23-20(27)15-5-3-4-6-16(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMDDSGCMYVYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities. The focus of this article is to summarize the biological activity of this compound based on recent research findings and literature.
Chemical Structure and Properties
- Molecular Formula : C23H24N4O5S
- Molecular Weight : 468.5 g/mol
- CAS Number : 894047-82-6
The compound features a thiazolo[3,2-b][1,2,4]triazole moiety fused with a fluorobenzamide structure and is characterized by its unique aromatic and heterocyclic properties.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of antimicrobial activities. These include:
- Antibacterial : Compounds similar to this compound have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often ranging from 0.125 to 8 μg/mL .
- Antifungal : The triazole derivatives are known for their antifungal properties as well. They have been effective against resistant strains of fungi, which are increasingly problematic in clinical settings. The structure-activity relationship (SAR) indicates that modifications in the triazole ring can enhance antifungal potency .
Anticancer Activity
Studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives possess anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation and survival. Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Case Studies : In experimental models, certain derivatives have been tested for their ability to induce apoptosis in cancer cells while sparing normal cells .
Other Biological Activities
In addition to antimicrobial and anticancer effects, this compound may exhibit:
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity in animal models .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how structural modifications influence biological activity. Key observations include:
- The presence of electron-donating groups (e.g., methoxy groups) enhances the lipophilicity and bioavailability of the compounds.
- The fluorine atom's position can significantly affect the binding affinity to target enzymes or receptors.
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold. For instance, derivatives of this scaffold have shown promising results against various cancer cell lines. In vitro evaluations indicated that certain derivatives exhibited significant cytotoxicity without affecting normal cells.
Case Study: Antitumor Activity
A study involving synthesized thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that some compounds had excellent activity against cancer cell lines at concentrations as low as 10 μM. Notably, derivatives labeled as 2h and 2i were particularly effective in inhibiting tumor growth while sparing healthy cells .
Antimicrobial Properties
Compounds with similar structural motifs have been investigated for their antimicrobial activities. The presence of thiazole and triazole rings often correlates with enhanced antibacterial and antifungal properties.
Research Findings
A review of literature indicates that triazole-containing compounds exhibit a broad spectrum of antimicrobial activity. For example, modifications to the triazole structure have led to increased potency against resistant bacterial strains .
Interaction Studies
Research suggests that these compounds may interact with specific biological targets such as sodium channels and tubulin proteins. Molecular docking studies revealed strong interactions between triazole derivatives and the ATP-binding site of tubulin . This interaction could disrupt microtubule dynamics essential for cell division.
Summary of Biological Activities
The following table summarizes the biological activities reported for N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide and similar compounds:
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Anticancer | Various cancer cell lines | Cytotoxicity at low μM concentrations |
| Antimicrobial | Bacterial strains | Broad-spectrum activity |
| Sodium Channel Modulation | Neuronal cells | Enhanced slow inactivation |
Chemical Reactions Analysis
Core Scaffold Formation via Cyclocondensation
The thiazolo[3,2-b] triazole core is typically synthesized through a [2+3]-cyclocondensation reaction. For this compound:
-
Starting Materials :
-
3,4-Dimethoxyphenyl-substituted 1,2,4-triazole-3(5)-thiol (prepared via condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide).
-
Chloroacetic acid or N-arylmaleimides (for alkylation/cyclization).
-
-
Reaction Conditions :
-
Mechanism :
Key Outcome :
Functionalization at C-6 via Alkylation
The ethyl spacer and 2-fluorobenzamide group are introduced through sequential alkylation and amidation:
Step 1: Alkylation with Ethylene Dibromide
-
Conditions : 60°C, 8–12 hours under N₂ atmosphere.
-
Mechanism : Nucleophilic substitution (SN2) at the C-6 position of the thiazolo-triazole core, yielding 6-(2-bromoethyl)-2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazole .
Step 2: Amidation with 2-Fluorobenzoyl Chloride
-
Reagents : 2-Fluorobenzoyl chloride, triethylamine (TEA), dry dichloromethane (DCM) .
-
Conditions : 0°C to room temperature, 4–6 hours.
-
Mechanism : The bromoethyl intermediate is displaced by a benzamide group via nucleophilic acyl substitution, forming the final compound .
Stereochemical and Structural Characterization
-
X-ray Crystallography : Confirms planarity of the thiazolo-triazole core and spatial orientation of substituents (bond angles: 117–123° for the triazole ring) .
-
NMR Analysis :
Reactivity and Stability
-
Hydrolytic Stability : The amide bond resists hydrolysis under physiological pH (tested at pH 7.4, 37°C for 24 hours) .
-
Photoreactivity : The 3,4-dimethoxyphenyl group exhibits moderate UV absorption (λmax ~280 nm) but no significant photodegradation under ambient light .
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below highlights key structural differences and their implications:
Impact of Fluorine Substitution
- Target Compound: The 2-fluorobenzamide group likely enhances membrane permeability and bioavailability compared to non-fluorinated analogs like Rip-B .
Role of Methoxy Groups
Heterocyclic Core Modifications
Spectral Confirmation
- ¹³C-NMR Data : The target compound’s ¹³C-NMR would show peaks for the thiazolo-triazole carbons (~157–164 ppm) and fluorobenzamide carbonyl (~165 ppm), consistent with analogs in and .
Q & A
Q. What synthetic methodologies are optimal for synthesizing thiazolo-triazole derivatives like N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide?
Answer: The synthesis of thiazolo-triazole derivatives typically involves multi-step reactions, including cyclocondensation of thioamide precursors with hydrazines or click chemistry for triazole ring formation. For example, a one-pot catalyst-free reaction (applicable to structurally similar compounds) can yield high-purity products by combining 3,4-dimethoxyphenylthioamide, 2-fluorobenzoyl chloride, and triazole precursors under reflux in ethanol . Key parameters include:
- Temperature : 80–100°C for cyclization.
- Solvents : Polar aprotic solvents (DMF or acetonitrile) for intermediate steps.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol .
Validation: Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 3:1 chloroform:acetone) .
Q. How can structural characterization challenges (e.g., overlapping NMR signals) be resolved for this compound?
Answer: Overlapping signals in ¹H/¹³C NMR arise from aromatic protons and methoxy/fluorine groups. Use:
- 2D NMR (HSQC, HMBC) to assign signals from the thiazolo-triazole core and ethyl linker .
- X-ray crystallography for unambiguous confirmation of the fused heterocyclic system and substituent orientations (as demonstrated for analogous compounds) .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (expected [M+H]⁺: ~500–550 m/z) .
Q. What preliminary assays are recommended for initial biological screening?
Answer: Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
Note: Include a negative control (e.g., unsubstituted thiazolo-triazole) to isolate substituent effects .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to model binding to kinase ATP pockets or bacterial DNA gyrase (PDB IDs: 1ATP, 1KZN). Focus on the fluorobenzamide moiety’s role in hydrogen bonding .
- MD simulations : Assess stability of the thiazolo-triazole core in aqueous environments (GROMACS, AMBER) .
- QSAR : Correlate substituent electronegativity (e.g., 3,4-dimethoxy vs. 4-chloro) with antimicrobial activity .
Q. How to resolve contradictions in biological activity data across studies?
Answer: Contradictions often stem from:
- Solubility differences : Use DMSO stocks ≤1% v/v to avoid solvent interference .
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Metabolic stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated) .
Case study: Analogous compounds show reduced activity in serum-containing media due to protein binding; use dialysis to confirm free fraction .
Q. What strategies improve selectivity against off-target receptors?
Answer:
- Fragment-based design : Replace the 2-fluorobenzamide with sulfonamide or urea groups to reduce hERG channel binding .
- Proteomic profiling : Use affinity chromatography (biotinylated probes) to identify off-target interactions .
- Crystallography : Co-crystallize with target enzymes (e.g., topoisomerase II) to guide steric modifications .
Key Methodological Recommendations
- Synthetic reproducibility : Pre-dry solvents (molecular sieves) to avoid hydrolysis of the fluorobenzamide group .
- Data validation : Cross-validate biological results with orthogonal assays (e.g., ATP depletion for cytotoxicity) .
- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
